molecular formula C10H9N3 B1353957 [2,2'-Bipyridin]-3-amine CAS No. 105166-53-8

[2,2'-Bipyridin]-3-amine

Cat. No. B1353957
M. Wt: 171.2 g/mol
InChI Key: JQTIUAVTCSZFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[2,2'-Bipyridin]-3-amine” is a derivative of 2,2'-bipyridine, which is a bi-dentate N,N chelating agent with significant importance in synthetic and medicinal chemistry. It plays a crucial role in the formation of mixed-ligand complexes that are utilized in various applications, including molecular catalysis, solar energy conversion, and as antineoplastic agents .

Synthesis Analysis

The synthesis of derivatives of 2,2'-bipyridine often involves Schiff base formation, as seen in the preparation of Schiff bases from 2,2'-bipyridyl-5,5'-dicarbaldehyde compounds with various amines . Additionally, the synthesis of ruthenium bis(bipyridine) complexes has been reported, where the inorganic moiety acts as a photolabile protecting group for amines . These methods highlight the versatility of 2,2'-bipyridine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 2,2'-bipyridine derivatives is characterized by the presence of nitrogen atoms that act as coordination sites. The structure of these compounds is often confirmed by spectral data, including IR, 1H NMR, and X-ray crystallography . The presence of intermolecular hydrogen bonding contributes to the stability of these compounds .

Chemical Reactions Analysis

2,2'-Bipyridine derivatives participate in various chemical reactions, including the formation of aminals instead of the expected Schiff bases when reacting aminopyridines with different aldehydes . The electronic properties of these compounds can be modified through the introduction of different substituents, as seen in the study of electronic communication between amine redox centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bipyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are studied using electrochemical and spectroscopic analyses, which reveal insights into their electronic properties and potential for electronic communication between redox centers . The photolabile nature of some ruthenium bipyridyl complexes also demonstrates the potential for these compounds to be used in biological applications .

Scientific Research Applications

Application 1: High-Affinity Ratiometric Fluorescence Probe

  • Summary of the Application : “[2,2’-Bipyridin]-3-amine” is used to develop a novel ratiometric fluorescence probe, 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2’-bipyridin]-6-amine (6 (rBpyZ)), which acts as both the chelating agent for Zn 2+ and the fluorescent moiety . This probe is used to elucidate the role of endogenous labile Zn 2+ .
  • Methods of Application/Experimental Procedures : The methoxy group acted as an electron donor, enabling the intramolecular charge transfer state of 6 (rBpyZ), and a ratiometric fluorescence response consisting of a decrease at the emission wavelength of 438 nm and a corresponding increase at the emission wavelength of 465 nm was observed .
  • Results/Outcomes : The ratiometric probe 6 (rBpyZ) exhibited a nanomolar-level dissociation constant (Kd = 0.77 nM), a large Stokes shift (139 nm), and an excellent detection limit (0.10 nM) under physiological conditions . Moreover, fluorescence imaging using A549 human lung adenocarcinoma cells revealed that 6 (rBpyZ) had good cell membrane permeability and could clearly visualize endogenous labile Zn 2+ .

Application 2: Reagent for Iron Determinations

  • Summary of the Application : “[2,2’-Bipyridin]-3-amine” acts as a bidentate chelating ligand which forms complexes with transition metal ions and shows antifungal, antibacterial and antiviral activity . It is used for the colorimetric determination of iron as well as oxidation reduction indicators to confirm the presence of ferrous ion in soils .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes : The outcomes of these applications are not specified in the source .

Application 3: Synthesis of Cationic Porphyrin-Bipyridine Iridium (III) Complexes

  • Summary of the Application : “[2,2’-Bipyridin]-3-amine” is used in the synthesis of new cationic porphyrin-bipyridine iridium (III) bis-cyclometalated complexes . These complexes display features such as photoinduced electron transfer process (PET), and a remarkable efficiency to generate singlet oxygen , which can be applied in several fields, such as photocatalysis and photodynamic therapies .
  • Methods of Application/Experimental Procedures : The synthetic approach involves the use of porphyrinic ligands bearing a bipyridine unit that could replace the 2,2’-bipyridine (bpy) in the archetypal [(ppy)2Ir(bpy)][PF6] complex .
  • Results/Outcomes : The new cyclometalated porphyrin-bipyridine iridium (III) complexes exhibited promising applications in several fields due to their photoinduced electron transfer process (PET), and a remarkable efficiency to generate singlet oxygen .

Application 4: Oxidation of Alcohols under Aerobic Conditions

  • Summary of the Application : “[2,2’-Bipyridin]-3-amine” forms complexes with copper (I) which are involved in the oxidation of alcohols under aerobic conditions .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results/Outcomes : The outcomes of these applications are not specified in the source .

Application 5: Synthesis of New Cationic Porphyrin-Bipyridine Iridium (III) Complexes

  • Summary of the Application : “[2,2’-Bipyridin]-3-amine” is used in the synthesis of new cationic porphyrin-bipyridine iridium (III) bis-cyclometalated complexes . These complexes display features such as photoinduced electron transfer process (PET), and a remarkable efficiency to generate singlet oxygen , which can be applied in several fields, such as photocatalysis and photodynamic therapies .
  • Methods of Application/Experimental Procedures : The synthetic approach involves the use of porphyrinic ligands bearing a bipyridine unit that could replace the 2,2’-bipyridine (bpy) in the archetypal [(ppy)2Ir(bpy)][PF6] complex .
  • Results/Outcomes : The new cyclometalated porphyrin-bipyridine iridium (III) complexes exhibited promising applications in several fields due to their photoinduced electron transfer process (PET), and a remarkable efficiency to generate singlet oxygen .

Application 6: Fluorescence Probe for Endogenous Zn2+

  • Summary of the Application : “[2,2’-Bipyridin]-3-amine” is used to develop a novel ratiometric fluorescence probe based on the 6-amino-2,2’-bipyridine scaffold, which acts as both the chelating agent for Zn2+ and the fluorescent moiety . This probe is used to visualize endogenous labile Zn2+ .
  • Methods of Application/Experimental Procedures : The methoxy group acted as an electron donor, enabling the intramolecular charge transfer state of the probe, and a ratiometric fluorescence response consisting of a decrease at the emission wavelength of 438 nm and a corresponding increase at the emission wavelength of 465 nm was observed .
  • Results/Outcomes : The ratiometric probe exhibited a nanomolar-level dissociation constant (Kd = 0.77 nM), a large Stokes shift (139 nm), and an excellent detection limit (0.10 nM) under physiological conditions . Moreover, fluorescence imaging using A549 human lung adenocarcinoma cells revealed that the probe had good cell membrane permeability and could clearly visualize endogenous labile Zn2+ .

Future Directions

The future directions for “[2,2’-Bipyridin]-3-amine” could involve further exploration of its role as a ferroptosis inhibitor and a chelator, as well as its potential applications in various fields .

properties

IUPAC Name

2-pyridin-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTIUAVTCSZFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433370
Record name [2,2'-Bipyridin]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridin]-3-amine

CAS RN

105166-53-8
Record name [2,2'-Bipyridin]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2'-Bipyridin]-3-amine
Reactant of Route 2
Reactant of Route 2
[2,2'-Bipyridin]-3-amine
Reactant of Route 3
Reactant of Route 3
[2,2'-Bipyridin]-3-amine
Reactant of Route 4
Reactant of Route 4
[2,2'-Bipyridin]-3-amine
Reactant of Route 5
[2,2'-Bipyridin]-3-amine
Reactant of Route 6
[2,2'-Bipyridin]-3-amine

Citations

For This Compound
2
Citations
ARA Palmans, J Vekemans… - Recueil des Travaux …, 1995 - Wiley Online Library
Various di‐ and monoacylated 2,2′‐bipyridine‐3,3′‐diamines (amides 1a‐f, 8, 9, ureas 1g‐h, 8b and acylureas 1i‐j) have been synthesized and characterized. All molecules show …
Number of citations: 19 onlinelibrary.wiley.com
R Šandrik, P Tisovský, K Csicsai, J Donovalová… - Molecules, 2019 - mdpi.com
Four novel isatin hydrazones containing bipyridyl fragments were synthesized as potential ON/OFF switches. Hydrazone Z-isomers exhibit high thermal stability. The characteristic …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.